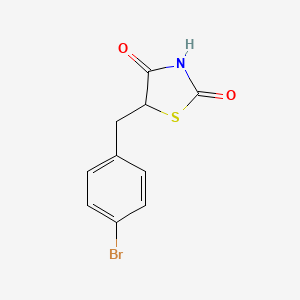

5-(4-Bromobenzyl)thiazolidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2S |

|---|---|

Molecular Weight |

286.15 g/mol |

IUPAC Name |

5-[(4-bromophenyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H8BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) |

InChI Key |

AYZIBNKIRVLTCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)Br |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies on 5 4 Bromobenzyl Thiazolidine 2,4 Dione Analogues

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of thiazolidinedione derivatives is a critical determinant of their interaction with biological targets. For instance, the antidiabetic actions of thiazolidinediones are mediated through their binding to the peroxisome proliferator-activated receptor-gamma (PPARγ), which induces a conformational change in the receptor. oup.com This interaction is essential for the therapeutic effect. oup.comacs.org

Studies on various TZD analogues have revealed that the spatial arrangement of the TZD head group, a central spacer, and a lipophilic tail are primary structural requirements for potent activity. The thiazolidinedione headgroup typically engages in crucial hydrogen bonding interactions with receptor site residues. acs.org For example, in the active conformation with PPARγ, the TZD headgroup forms a hydrogen bond with the hydroxyl group of tyrosine residue Y473, which stabilizes helix 12 of the receptor in a conformation that facilitates the binding of coactivators. acs.org The planarity and orientation of the benzylidene moiety relative to the TZD ring can significantly affect how the molecule fits into the binding pocket of a target protein, thereby influencing its activity.

Influence of Substituent Nature and Position at the C-5 Moiety

The C-5 position of the thiazolidine-2,4-dione ring is a key site for chemical modification, and the nature and position of substituents on the benzylidene or benzyl (B1604629) ring at this position play a pivotal role in determining the pharmacological activity. benthamdirect.comsphinxsai.com

The presence of a benzylidene linker at the C-5 position is a common feature in many biologically active TZDs. sphinxsai.comscielo.br The electronic properties of the substituents on the aromatic ring of this moiety can have a profound impact. Both electron-donating and electron-withdrawing groups can modulate the activity, and the optimal substitution pattern often depends on the specific biological target. researchgate.nete3s-conferences.org For instance, in a series of 5-arylidene-thiazolidine-2,4-dione derivatives, the antimicrobial activity was found to be influenced by the functional groups on the aryl ring. scielo.br

The 4-bromo substitution on the benzyl group, as seen in 5-(4-Bromobenzyl)thiazolidine-2,4-dione, is a halogen substitution that can influence properties like lipophilicity and the potential for halogen bonding, which can enhance binding affinity to target proteins. nih.gov Halogen atoms are known to increase the antitubercular activity of thiazolidin-4-one derivatives. nih.gov

The following table summarizes the effect of various substituents at the C-5 position on the biological activity of thiazolidinedione analogues based on several studies.

| Substituent at C-5 Aryl Ring | Observed Effect on Biological Activity | Reference Compound Example |

| 4-Hydroxy, 3-Methoxy | Significant reducing power (antioxidant activity) | 5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione |

| 2-Chloro, 6-Chloro on Phenyl Ring | Important for anti-HIV activity | 2,6-dichlorophenyl substituted thiazolidinone |

| Nitro group | Potent anti-inflammatory activity | Nitro-substituted thiazolidinone derivatives |

| Chloro and Rhodanine groups | High inhibition activity against α-glucosidase | 2-chloro-4-rhodanine substituted phenyl ring |

Role of N-3 Substituents in Modulating Pharmacological Profiles

While the acidic proton at the N-3 position of the thiazolidinedione ring is often considered crucial for activities like PPARγ activation, substitutions at this position can lead to compounds with diverse and potent pharmacological profiles. benthamscience.com The introduction of various substituents at the N-3 position can alter the molecule's polarity, lipophilicity, and steric properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with different biological targets. orientjchem.orgnih.gov

For example, the introduction of a 2-pyridyl substituent at the N-3 position has been shown to be important for anti-HIV activity in certain thiazolidinone series. orientjchem.org A structure-activity relationship study on (3-substituted benzyl)thiazolidine-2,4-diones led to the identification of potent antihyperglycemic agents, highlighting the significance of N-3 substitutions. nih.gov The versatility of the N-3 position allows for the synthesis of a wide array of derivatives with potentially improved therapeutic properties. benthamscience.com

The table below illustrates how different N-3 substituents can modulate the pharmacological activity of thiazolidinedione analogues.

| N-3 Substituent | Effect on Pharmacological Profile | Example Class of Compounds |

| 2-Pyridyl | Important for anti-HIV activity | 2,3-diaryl-1,3-thiazolidin-4-ones |

| Benzyl group | Can lead to potent antihyperglycemic agents | (3-substituted benzyl)thiazolidine-2,4-diones |

| Phenylacetamide moiety | Can act as a linker to occupy gatekeeper sites in kinases | N-phenylacetamide substituted (Z)-5-benzylidenethiazolidine-2,4-diones |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.commdpi.com This methodology is invaluable in drug design for predicting the activity of novel molecules and for understanding the physicochemical properties that govern their pharmacological effects. nih.gov

In the context of thiazolidine-2,4-dione analogues, various molecular descriptors have been employed in QSAR studies to model their activities. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Key Molecular Descriptors in TZD QSAR Models:

LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the compound's hydrophobicity, which plays a crucial role in its absorption and distribution. researchgate.netnih.gov Electron-withdrawing groups tend to increase hydrophobicity, while electron-donating groups can decrease it. researchgate.net

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These quantum chemical descriptors relate to the electron-donating and electron-accepting capabilities of a molecule, respectively. They are often correlated with the molecule's reactivity and interaction with biological targets. derpharmachemica.comresearchgate.net

Topological Descriptors: These descriptors, such as connectivity indices (e.g., χ3), describe the topology of the molecule, including the arrangement and connectivity of atoms. derpharmachemica.com The third-order connectivity descriptor (χ3) has shown a high correlation with the antihyperglycemic activity of some 2,4-thiazolidinedione (B21345) derivatives. derpharmachemica.com

Steric Descriptors (e.g., Molar Refractivity): These descriptors provide information about the size and shape of the molecule, which are critical for its fit within a receptor's binding site.

A QSAR study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors successfully developed a robust model with a high correlation coefficient, identifying key structural patterns influencing inhibitory activity. mdpi.com Such models can guide the rational design of new, more potent analogues of this compound. mdpi.com

The following table presents some molecular descriptors that have been identified as significant in QSAR models for thiazolidinedione derivatives.

| Molecular Descriptor | Significance in QSAR Models | Associated Biological Activity |

| Third-order connectivity (χ3) | High correlation with biological activity | Antihyperglycemic |

| HOMO and LUMO Energies | Correlate with molecular reactivity and interactions | Antioxidant, Antihyperglycemic |

| LogP | Influences drug absorption and distribution | General biological activity |

| Dipole Moment (DM) and Hydrogen Bond Donors (HBD) | Contribution to radical scavenging potential | Antioxidant |

Computational and Theoretical Investigations of 5 4 Bromobenzyl Thiazolidine 2,4 Dione and Its Molecular Interactions

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target protein. For the class of 5-benzylidenethiazolidine-2,4-dione derivatives, molecular docking studies have been extensively used to elucidate their binding mechanisms with various protein targets.

For instance, studies on a series of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes, have revealed key structural requirements for binding. mdpi.comnih.gov These studies often identify the optimal scaffold for drug design based on docking scores and interaction patterns. mdpi.comnih.gov While specific docking data for 5-(4-Bromobenzyl)thiazolidine-2,4-dione is not extensively detailed in the available literature, the general binding mode for this class of compounds involves the thiazolidine-2,4-dione core forming hydrogen bonds with key amino acid residues in the active site of the target protein. The substituted benzylidene moiety typically occupies a hydrophobic pocket, and the nature of the substituent (in this case, a bromo group at the para position) can significantly influence the binding affinity and selectivity.

In a study of novel 5-benzylidenethiazolidine-2,4-dione derivatives targeting the VEGFR-2 enzyme, molecular docking was used to investigate their binding modes and affinities. nih.gov The results from these docking studies showed a high correlation with the biological screening data, underscoring the predictive power of this computational approach. nih.gov

Below is a representative table of molecular docking results for a series of thiazolidinedione derivatives against a protein target, illustrating the types of interactions and energy values typically obtained.

| Compound | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Derivative A | -9.8 | TYR463, ASP481, MET476 | 2 | 5 |

| Derivative B | -9.5 | ARG470, GLN262, GLN266 | 3 | 4 |

| Derivative C | -9.2 | SER342, HIS449, ILE341 | 2 | 6 |

| Derivative D | -8.9 | LEU353, PHE280, GLY347 | 1 | 7 |

This table is a representative example based on typical data from molecular docking studies of thiazolidinedione derivatives and does not represent specific data for this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational stability of a ligand-protein complex and the dynamics of their interactions. For thiazolidinedione derivatives, MD simulations have been employed to supplement and validate the findings from molecular docking studies. tandfonline.comresearchgate.net

MD simulations can reveal how the ligand and protein adapt to each other's presence, the stability of hydrogen bonds, and the role of water molecules in the binding site. A study on thiazolidine-based PTP1B inhibitors utilized a 30 ns MD simulation to further investigate the molecular interactions and structural features responsible for inhibition. tandfonline.com Another comprehensive study on novel thiazolidinedione derivatives as PPAR-γ agonists also conducted MD simulations to assess the stability of the ligand-PPAR-γ complex. researchgate.net

These simulations typically analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The insights gained from MD simulations are invaluable for understanding the dynamic nature of ligand-protein interactions, which is a critical aspect of drug efficacy.

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. DFT studies can provide insights into the geometry, reactivity, and spectroscopic properties of compounds like this compound. acs.org

In a study on 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives, the geometries of the compounds were optimized using the DFT/B3LYP approach. mdpi.com This was a crucial step before building a quantitative structure-activity relationship (QSAR) model. mdpi.com DFT calculations are also used to determine various molecular descriptors that are important for understanding a molecule's behavior. These can include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. nih.gov

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations, which helps to visualize the charge distribution on the molecule and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the electronegative oxygen and bromine atoms would be expected to be regions of negative electrostatic potential, while the hydrogen atoms of the thiazolidine (B150603) ring would be regions of positive potential.

A combined DFT and NMR study was used to elucidate the stereochemistry of benzylidene derivatives of thiazolidine-2,4-dione, highlighting the accuracy of DFT in predicting structural features. acs.org

The following table shows representative quantum chemical descriptors calculated for a thiazolidinedione derivative.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

This table is a representative example based on typical data from DFT calculations of thiazolidinedione derivatives and does not represent specific data for this compound.

Cheminformatics and Predictive Modeling for Drug Discovery

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. This includes the development of predictive models for biological activity and physicochemical properties.

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the variation. In drug discovery, PCA can be used to analyze the structural diversity of a library of compounds and to correlate this diversity with their biological activity. While specific PCA studies on this compound are not prominent, the methodology is applicable to this class of compounds. For example, a study on the total phenolic content and biological activities of plant extracts utilized PCA to analyze the data. rjptonline.org In the context of thiazolidinediones, PCA could be used to group derivatives based on their physicochemical properties and to identify the principal components that are most correlated with their inhibitory activity against a particular target.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand to its target protein, normalized by its size (typically the number of heavy atoms). nih.gov It is a useful tool for comparing the quality of different chemical fragments and for guiding the optimization of lead compounds. nih.govnih.gov

Fragment-based drug design (FBDD) is a strategy that starts with the identification of small chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to produce a more potent lead compound. The thiazolidine-2,4-dione scaffold is a common fragment used in FBDD. A study on thiazolidinedione derivatives as inhibitors of P. aeruginosa PhzS demonstrated a molecular simplification approach that led to an optimized lead compound with a more than 100% increase in ligand efficiency. nih.govresearchgate.net This highlights the importance of optimizing ligand efficiency during the drug design process. nih.govresearchgate.net

Future Research Directions and Translational Outlook for Thiazolidine 2,4 Dione Derivatives

Rational Design of Hybrid and Multi-Targeting Thiazolidine-2,4-dione Agents

A prominent strategy in modern drug discovery is the creation of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. mdpi.com This approach aims to produce compounds that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance. mdpi.comnih.gov The TZD nucleus is an ideal platform for this strategy.

Researchers have successfully designed and synthesized numerous TZD-based hybrids with significant therapeutic potential:

Anticancer Hybrids: By molecularly hybridizing the TZD nucleus with moieties like acridine, 2-oxo-1,2-dihydroquinoline, or trimethoxybenzene-thiazole, scientists have developed potent antitumor agents. mdpi.commdpi.comnih.gov For instance, TZD-acridine hybrids are designed to leverage the synergistic effects of both pharmacophores for enhanced therapeutic potential against cancer cells. mdpi.com Similarly, hybrids of TZD with 2-oxoindoline have been synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Antimycobacterial Hybrids: To combat drug-resistant tuberculosis, TZD-based hybrids incorporating thiosemicarbazone or pyridinecarbohydrazone moieties have been developed. nih.govnih.gov These compounds have demonstrated high antimycobacterial activity, showcasing the potential of this scaffold in developing new treatments for infectious diseases. nih.gov

Antidiabetic Hybrids: New TZD derivatives have been developed by incorporating benzothiazole (B30560) and nitrophenacyl moieties. tandfonline.comnih.gov These hybrids are designed to act as aldose reductase inhibitors, offering a therapeutic strategy for managing diabetic complications. nih.gov

The rational design of these multi-targeting agents often involves identifying key pharmacophoric features that are crucial for binding to different targets and linking them via the TZD core. nih.govsphinxsai.com This strategy has become a cornerstone for developing innovative treatments for complex diseases like cancer and diabetes. nih.govresearchgate.net

Exploration of Synergistic Approaches in Therapeutic Interventions

Synergism, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a highly sought-after goal in medicine. Thiazolidine-2,4-dione derivatives are being actively explored in this context, both as components of hybrid molecules and in combination therapies.

A compelling example is found in the field of tuberculosis treatment. Certain TZD-based hybrid compounds have been shown to exhibit a synergistic effect when used with first-line anti-TB drugs like isoniazid (B1672263) or rifampicin. nih.gov This suggests that these TZD derivatives could be developed as co-adjuvants to enhance the efficacy of existing treatment regimens and potentially overcome drug resistance. nih.gov

The very design of hybrid molecules is an application of synergistic principles, where the goal is to create a single agent with the combined benefits of its constituent pharmacophores. mdpi.commdpi.com For example, the combination of TZD and thiazole (B1198619) scaffolds in a single hybrid molecule is intended to produce synergistic anticancer effects. mdpi.com This approach of integrating different bioactive components into one molecule represents a sophisticated method for achieving enhanced therapeutic outcomes.

Identification and Validation of Novel Biological Targets for Thiazolidine-2,4-dione Scaffolds

While the classical biological target for antidiabetic TZDs ("glitazones") is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), recent research has significantly broadened the landscape of known targets for this class of compounds. mdpi.comnih.gov The identification of these novel targets has opened up new avenues for the therapeutic application of TZD derivatives in a variety of diseases.

Key novel targets that have been identified and validated for different TZD scaffolds include:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): TZD derivatives have been shown to inhibit VEGFR-2, a vital transmembrane tyrosine kinase receptor involved in angiogenesis (the formation of new blood vessels). nih.govrsc.org By targeting VEGFR-2, these compounds can suppress tumor growth, making them promising candidates for anticancer therapy. nih.govnih.gov

Human Topoisomerases I and II: Certain TZD hybrids containing trimethoxybenzene and thiazole moieties have been identified as inhibitors of human topoisomerases. mdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to cancer cell death, highlighting another important anticancer mechanism for TZD derivatives. mdpi.com

Aldose Reductase (AR): This enzyme is a key target in the management of diabetic complications. nih.gov Novel TZD hybrids have been developed as potent AR inhibitors, demonstrating a dual-activity approach to diabetes care that goes beyond simple glucose control. tandfonline.comnih.gov

Bacterial Enzymes: The TZD scaffold has been used to design inhibitors of essential bacterial enzymes like DNA gyrase. nih.gov This enzyme is critical for bacterial DNA replication, and its inhibition leads to cell death, positioning TZD analogues as potential antibacterial agents. nih.gov

Other Metabolic Enzymes: In the context of metabolic disorders, TZD derivatives have been optimized as multi-target inhibitors of enzymes such as α-glucosidase, α-amylase, protein-tyrosine phosphatase 1B (PTP-1B), and dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net

This expansion of known biological targets underscores the remarkable versatility of the TZD scaffold and its potential to yield treatments for a wide range of pathological conditions.

Novel Biological Targets for Thiazolidine-2,4-dione Derivatives

| Biological Target | Therapeutic Area | Example TZD Derivative Class | Reference |

|---|---|---|---|

| VEGFR-2 | Anticancer | TZD-dihydroquinolone/oxoindole hybrids | nih.govrsc.org |

| Human Topoisomerases I & II | Anticancer | TZD-trimethoxybenzene-thiazole hybrids | mdpi.comnih.gov |

| Aldose Reductase (AR) | Diabetic Complications | TZD-benzothiazole hybrids | tandfonline.comnih.gov |

| DNA Gyrase | Antibacterial | Substituted benzylidene TZDs | nih.gov |

| DPP-4, PTP-1B, α-glucosidase | Antidiabetic | Vanillin-TZD hybrids | nih.govresearchgate.net |

Preclinical Progression and Lead Optimization Strategies for Promising Candidates

Once a promising TZD derivative or "hit" compound is identified, it undergoes a rigorous process of preclinical progression and lead optimization to improve its drug-like properties. nih.gov This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing potential toxicity. researchgate.net

A key strategy in this phase is the detailed exploration of Structure-Activity Relationships (SAR). nih.gov This process involves synthesizing a series of analogues where specific parts of the molecule are altered to determine their effect on biological activity. For example, in the development of a multi-target antidiabetic agent, researchers started with a lead vanillin-TZD hybrid. nih.govresearchgate.net While keeping the central 5-benzylidinethiazolidine-2,4-dione core unchanged, they systematically altered the peripheral moieties of the molecule. nih.gov These modifications were guided by predictive docking studies performed on the crystal structures of four target enzymes, leading to new compounds with a many-fold increase in potency. nih.govresearchgate.net

Computational tools play a crucial role in modern lead optimization. In silico studies are used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new analogues. rsc.orgresearchgate.net This allows chemists to prioritize the synthesis of compounds with a higher probability of success, saving time and resources. For instance, computational ADMET and toxicity experiments are conducted to evaluate the potential of newly synthesized compounds for further therapeutic development. rsc.org This systematic approach of synthesis, biological testing, and in silico analysis is essential for advancing promising TZD candidates from the laboratory toward clinical application.

Lead Optimization of a Multi-Target Antidiabetic TZD Hybrid

| Strategy | Description | Outcome | Reference |

|---|---|---|---|

| Lead Compound Identification | A vanillin-thiazolidine-2,4-dione hybrid was identified as a multitarget inhibitor. | Good in-vitro inhibition of DPP-4, but weaker against other targets. | nih.gov |

| SAR-Guided Modification | The central TZD core was kept constant while peripheral "East and West" moieties were altered with different building blocks. | Systematic changes led to the identification of key structural features for enhanced potency. | nih.govresearchgate.net |

| Predictive Docking | Computational docking studies were performed on target enzymes (α-glucosidase, α-amylase, PTP-1B, DPP-4) to guide the design of new analogues. | Helped in rationally selecting modifications predicted to improve binding and activity. | researchgate.net |

| In-Vitro & In-Vivo Testing | New potent compounds were synthesized and tested, showing improved multi-target inhibition. | Optimized compounds demonstrated a good safety profile and significant antidiabetic activity in animal models. | nih.gov |

Q & A

(Basic) What are the established synthetic routes for 5-(4-Bromobenzyl)thiazolidine-2,4-dione, and what key intermediates are involved?

Methodological Answer:

The compound is typically synthesized via a Knoevenagel condensation followed by reduction. For example:

Benzylidene Intermediate Formation : React thiazolidine-2,4-dione with 4-bromobenzaldehyde under acidic conditions (e.g., acetic acid/pyridine) to form the benzylidene intermediate .

Reduction : Use lithium borohydride (LiBH4) in THF to reduce the exocyclic double bond of the benzylidene intermediate to yield the saturated 4-bromobenzyl derivative. Alternative reductants like NaBH4 with co-solvents (e.g., DMF) may also be employed .

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-reduction or side reactions.

(Basic) How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretching) and ~1350 cm⁻¹ (C-N stretching) confirm the thiazolidinedione core .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C10H7BrN2O2S .

(Advanced) How can solvent and catalyst selection influence the stereochemical outcome of the benzylidene intermediate in related thiazolidinedione derivatives?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state, while protic solvents (e.g., acetic acid) may lead to E-isomer dominance .

- Catalysts : Use of piperidine or pyridine as bases in Knoevenagel reactions can enhance regioselectivity. For example, pyridine minimizes side reactions during benzylidene formation .

Data Contradiction : Some studies report conflicting Z/E ratios under similar conditions, suggesting impurities in starting materials or temperature fluctuations. Verify via NOESY NMR or X-ray crystallography .

(Advanced) What experimental strategies address discrepancies in reported bioactivity data (e.g., aldose reductase inhibition vs. antimicrobial activity)?

Methodological Answer:

- Assay Standardization :

- Structural Confounds : Bioactivity variations may arise from subtle differences in substituents (e.g., 4-bromo vs. 3-bromo analogs). Perform SAR studies using a congeneric series to isolate substituent effects .

(Advanced) How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced target affinity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electron distribution and reactive sites to predict regioselectivity in electrophilic substitutions .

Molecular Docking :

- Dock the compound into aldose reductase (PDB: 1AH3) to identify key interactions (e.g., hydrogen bonds with Trp111, hydrophobic contacts with Leu300) .

- Use AutoDock Vina with flexible side chains to account for induced-fit binding.

MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions .

(Advanced) How should environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer:

Adopt a tiered approach based on OECD guidelines :

Abiotic Degradation :

Biotic Degradation :

Ecotoxicity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.